molecular formula C12H20O2 B13632289 1-Cyclohexylhexane-1,3-dione

1-Cyclohexylhexane-1,3-dione

Cat. No.: B13632289
M. Wt: 196.29 g/mol
InChI Key: UBSYPNZXSFATLV-UHFFFAOYSA-N
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Description

1-Cyclohexylhexane-1,3-dione is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms on the cyclohexane ring is replaced by a cyclohexyl group

Preparation Methods

Preparation Methods of 1-Cyclohexylhexane-1,3-dione

General Synthetic Strategy

The preparation of this compound typically involves the condensation of cyclohexanone derivatives with appropriate ketoesters or α,β-unsaturated esters under basic conditions. The key reaction types exploited are:

These reactions are usually conducted under inert atmosphere (nitrogen) to avoid side reactions and ensure high purity of the product.

Sodium Hydride-Promoted Double Michael and Claisen Condensation

A patented process (EP0061669A1) describes the preparation of cyclohexane-1,3-diones, including substituted derivatives such as this compound, by reacting cyclohexanone or substituted cyclohexanones with α,β-unsaturated esters like ethyl acrylate under sodium hydride (NaH) base in toluene solvent. The reaction proceeds via a double Michael addition followed by Claisen condensation steps.

Key reaction conditions:

  • Base: Sodium hydride (NaH), 1.5 to 2 equivalents relative to ketone
  • Solvent: Toluene, tetrahydrofuran (THF), or benzene
  • Temperature: 0 to 10 °C during addition, then heated to about 130 °C for methanol distillation
  • Atmosphere: Nitrogen (N₂) to prevent oxidation
  • Workup: Extraction with hexane, ethyl acetate, dichloromethane, or chloroform

Reaction schematic:

$$
\text{Cyclohexanone} + \text{Ethyl acrylate} \xrightarrow[\text{Toluene, N}_2]{\text{NaH, 0-10 °C}} \text{this compound}
$$

Process highlights:

  • Methanol is distilled off during the reaction to drive the equilibrium forward.
  • The reaction mixture is heated to facilitate the condensation.
  • The sodium salt intermediate is suspended in xylene before further processing.

This method yields the target diketone with high purity and good yield, making it suitable for scale-up and industrial applications.

Use of Dimethylaminopyridine (DMAP) and Other Catalysts

In some synthetic routes to cyclohexane-1,3-dione derivatives, catalysts such as Dimethylaminopyridine (DMAP) have been employed to facilitate heterocyclization reactions starting from cyclohexane-1,3-dione. While these methods focus on further derivatization rather than direct synthesis of this compound, they demonstrate the compound’s synthetic accessibility and functionalization potential.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Yield & Purity Notes Source
NaH-Promoted Double Michael & Claisen Condensation Cyclohexanone + Ethyl acrylate, NaH, Toluene, 0–10 °C, N₂ atmosphere High yield (not specified), high purity Industrially scalable, methanol distillation step
Organolithium Addition to 2-Hydroxycyclobutan-1-one 2-Hydroxycyclobutan-1-one + n-BuLi, THF, −78 °C Moderate to high yield (e.g., 80%) Multi-step, complex, related diketone synthesis
DMAP-Catalyzed Heterocyclization (Derivatization) Cyclohexane-1,3-dione + aldehydes, DMAP catalyst Not direct synthesis, derivatives formed Useful for functionalization, not direct prep

Research Discoveries and Insights

  • The NaH-promoted condensation method is well-established and patented, providing a robust route to substituted cyclohexane-1,3-diones including this compound.
  • Organometallic reagents enable access to related diketones via cyclobutane intermediates, expanding synthetic versatility but with more complex protocols.
  • Computational studies on cyclohexane-1,3-dione derivatives emphasize the importance of molecular structure in biological activity, underscoring the relevance of efficient synthetic access to these compounds.
  • The use of mild catalysts like DMAP facilitates downstream transformations, indicating that this compound can serve as a valuable synthetic intermediate for heterocyclic compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylhexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-cyclohexylhexane-1,3-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylhexane-1,3-dione is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1-Cyclohexylhexane-1,3-dione, a derivative of cyclohexane-1,3-dione, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound this compound features a cyclohexane ring with two ketone functional groups at positions 1 and 3. Its synthesis typically involves the condensation of cyclohexanone with appropriate acylating agents or through multi-step organic reactions involving cyclization and functional group transformations.

Antimicrobial Activity

Research has demonstrated that derivatives of cyclohexane-1,3-dione exhibit notable antibacterial properties. A study synthesized several metal complexes of cyclohexane-1,3-dione derivatives and tested them against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that some complexes showed medium-level antibacterial activity comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Comparison Antibiotic
Cyclohexane-1,3-dioneE. coli12Ampicillin
Metal Complex (Zn)S. aureus15Ampicillin
Metal Complex (Cu)Salmonella typhimurium10Ampicillin

Anticancer Potential

In vitro studies have highlighted the anticancer properties of cyclohexane-1,3-dione derivatives. A significant investigation assessed the cytotoxic effects of various derivatives on human cancer cell lines such as non-small cell lung cancer (H460), colorectal cancer (HT29), and hepatocellular carcinoma (SMMC-7721). The study identified 19 molecules with promising cytotoxicity profiles .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Cyclohexyl derivativeH4605.2
Cyclohexyl derivativeHT297.8
Cyclohexyl derivativeSMMC-77214.5

Structure-Activity Relationship

The relationship between the chemical structure and biological activity of cyclohexane-1,3-dione derivatives has been extensively studied using quantitative structure-activity relationship (QSAR) modeling. Variations in substituents on the cyclohexane ring significantly influence the biological activity. For instance, the introduction of methyl groups was found to reduce activity by approximately 4.5 times compared to their unmethylated counterparts .

Figure 1: QSAR Analysis of Cyclohexane-1,3-dione Derivatives

QSAR Analysis

Case Studies

Several case studies have explored the biological activity of specific derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of cyclohexane-1,3-dione derivatives against multiple cancer cell lines. The findings suggested that structural modifications could enhance cytotoxicity, with some compounds demonstrating IC50 values below 5 µM against H460 cells .
  • Case Study on Antibacterial Activity : Another investigation focused on metal complexes derived from cyclohexane-1,3-dione. These complexes were tested against resistant bacterial strains and showed varying degrees of effectiveness, indicating potential for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclohexylhexane-1,3-dione, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen or Dieckmann condensation of appropriate precursors. For example, cyclohexane-1,3-dione derivatives (e.g., 5-phenyl analogs) are synthesized using ketone alkylation followed by cyclization under acidic conditions . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitoring intermediates via TLC or GC-MS ensures reaction progress .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify cyclohexyl and diketone moieties. For example, methyl-substituted analogs (e.g., 3-methylcyclohexane-1,2-dione) show distinct carbonyl peaks at δ 200–210 ppm in 13^13C NMR .
  • IR : Strong C=O stretches (1700–1750 cm1^{-1}) and C-H vibrations (2850–2950 cm1^{-1}) confirm diketone and cyclohexyl groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.22 for 5-phenyl derivatives) and fragmentation patterns validate the structure .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

  • Methodological Answer : The compound is sensitive to moisture and oxidizers. Store in inert atmospheres (argon/nitrogen) at 2–8°C. Avoid contact with strong acids/bases, as diketones undergo hydrolysis or tautomerization. Thermal stability tests (TGA/DSC) show decomposition above 200°C, requiring controlled heating in synthetic applications .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The diketone’s α-carbonyl positions are electrophilic but sterically hindered by the cyclohexyl group. Computational studies (e.g., DFT at B3LYP/6-31G**) reveal reduced reactivity at C1 compared to C3 due to cyclohexyl crowding. Kinetic experiments using Grignard reagents show slower addition at C1, validated by 1^1H NMR monitoring .

Q. What computational strategies are used to predict the tautomeric behavior of this compound?

  • Methodological Answer : Tautomeric equilibria (keto-enol) are modeled using Gaussian or ORCA software. Solvent effects (e.g., polarizable continuum models) and substituent analysis (e.g., cyclohexyl vs. phenyl groups) predict enol stabilization. For example, 5-phenyl derivatives exhibit enhanced enol content due to resonance stabilization, verified by UV-Vis spectroscopy .

Q. How can contradictions in reported biological activity data for cyclohexane-dione derivatives be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, concentrations). Meta-analyses using PubChem or ChEMBL data should normalize results to IC50_{50} values and control for purity (>95%, HPLC-validated). For example, 2-isopropylidenecyclohexanone’s antimicrobial activity varies by bacterial strain, requiring standardized MIC protocols .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use DoE (Design of Experiments) to vary catalysts (Pd/C, Ni), ligands (PPh3_3), and solvents (DMF, DMSO). Monitor yields via GC-MS and side products via HRMS. For example, Suzuki-Miyaura coupling of brominated analogs requires anhydrous conditions and inert atmospheres to prevent dehalogenation .

Q. How can enantioselective synthesis of chiral cyclohexane-dione derivatives be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) induce stereochemistry. For 5-phenyl derivatives, chiral HPLC (e.g., Chiralpak IA) separates enantiomers, while CD spectroscopy confirms absolute configuration .

Q. Tables for Key Data

Property Technique Example Data Reference
Melting PointDSC69–72°C (1.00 mm Hg)
Molecular WeightHRMS188.22 g/mol (5-phenyl derivative)
Tautomeric Ratio (Keto:Enol)UV-Vis (λ = 270 nm)85:15 in DMSO
Thermal DecompositionTGAOnset at 205°C (N2_2 atmosphere)

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-cyclohexylhexane-1,3-dione

InChI

InChI=1S/C12H20O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h10H,2-9H2,1H3

InChI Key

UBSYPNZXSFATLV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1CCCCC1

Origin of Product

United States

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